Iodomethylcyclobutane
Overview
Description
Iodomethylcyclobutane is a compound that is structurally related to cyclobutane, a four-membered carbon ring, but with an iodomethyl substituent. While the provided papers do not directly discuss iodomethylcyclobutane, they do provide insights into the properties and synthesis of related cyclobutane derivatives, which can be informative for understanding iodomethylcyclobutane.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the gem-dimethyl effect, which accelerates cyclization, is a significant factor in the synthesis of cyclobutane derivatives, as seen in the production of 1,1-dimethylcyclobutane . Additionally, the synthesis of 3,3-diarylcyclobutanones and 3,3-diarylcyclobutylamines using the TiCl4/R3N reagent system demonstrates the versatility of cyclobutane derivatives synthesis . The contractive synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry also highlights advanced methods in cyclobutane chemistry .
Molecular Structure Analysis
The molecular structure of cyclobutane and its derivatives is characterized by strain due to the small ring size. The cyclobutane molecule itself has been found to have nonplanar geometry with significant dihedral angles, which may vary depending on the substituents attached to the ring . The planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was studied, revealing a slightly distorted square-planar arrangement .
Chemical Reactions Analysis
Cyclobutane derivatives undergo various chemical reactions. For example, the cascade electrophilic iodocyclization is an efficient preparation method for 4-iodomethyl substituted tetrahydro-β-carbolines, showcasing the reactivity of cyclobutane derivatives towards iodine-promoted cyclization . This reaction is particularly relevant to the synthesis of iodomethylcyclobutane, as it involves the introduction of an iodine-containing substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the cyclobutane ring, as well as the nature of the substituents, affects the stability and reactivity of these compounds. For example, 1,1-dimethylcyclobutane is found to be less strained than cyclobutane, indicating that substituents can alleviate ring strain . The crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides insights into the intermolecular interactions and stability of cyclobutane derivatives in the solid state .
Scientific Research Applications
Synthesis of Natural Products : Cyclobutane motifs, similar to those in Iodomethylcyclobutane, are common in natural products, captivating synthetic chemists due to their unique structural characteristics. Recent syntheses have focused on assembling these structures via de novo approaches, providing insights into future research directions in this area (Hancock, Wiest, & Brown, 2019).
Biological Activities : Research on cyclobutane-containing alkaloids, isolated from both terrestrial and marine species, has shown that these compounds have antimicrobial, antibacterial, anticancer, and other activities. The study of these alkaloids and their synthetic analogs offers potential applications in drug discovery (Dembitsky, 2007).
Nanotechnology Applications : While not directly related to Iodomethylcyclobutane, the study of nano-silicon dioxide in mitigating salt stress in plants suggests a broader implication of nanotechnology in plant science, which could be relevant to the study of various organic compounds including cyclobutanes (Siddiqui, Al-Whaibi, Faisal, & Al Sahli, 2014).
Radiolysis of Hydrocarbons : The gamma radiolysis of liquid 2,3-dimethylbutane, a related compound, was investigated to understand the formation of alkyl iodides, a process relevant to the study of iodine-containing cyclobutanes (Castello, Grandi, & Munari, 1974).
Iodine Deficiency and Public Health : Research demonstrating persistent iodine deficiency and its impact on public health led to the development of a national program in Peru. This highlights the importance of iodine, a key element in Iodomethylcyclobutane, in healthcare policy and public health interventions (Pretell, 2017).
Drug Discovery and Development : Cyclobutanes, like Iodomethylcyclobutane, have unique structural features making them valuable in medicinal chemistry. Their use has improved factors such as metabolic stability, directing key pharmacophore groups, and filling hydrophobic pockets in drug candidates (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).
Hypervalent Iodine Chemistry : The use of hypervalent iodine promoters has enabled the rapid and stereoselective formation of cyclobutanes under mild conditions, indicating potential applications in synthesizing iodine-containing cyclobutanes (Colomer, Barcelos, & Donohoe, 2016).
Gem-Dimethyl Effect in Organic Synthesis : The study of the gem-dimethyl effect in cyclobutane, including compounds like 1,1-dimethylcyclobutane, has implications for understanding the properties and synthesis of Iodomethylcyclobutane (Ringer & Magers, 2007).
Safety And Hazards
Iodomethylcyclobutane is classified as a dangerous substance . It has hazard statements H226, H302, H315, H319, H335, indicating that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing .
Relevant Papers Several papers related to the analysis of Iodomethylcyclobutane were found during the search . These papers cover various aspects such as synthesis, molecular structure, chemical reactions, and safety information. Further analysis of these papers could provide more detailed information about Iodomethylcyclobutane .
properties
IUPAC Name |
iodomethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQLLOJOKZLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376700 | |
Record name | (Iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Iodomethyl)cyclobutane | |
CAS RN |
16408-62-1 | |
Record name | (Iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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